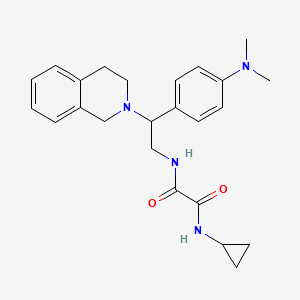

N1-cyclopropyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide

Description

N1-cyclopropyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide is a synthetic small molecule characterized by a central oxalamide scaffold linking a cyclopropyl group and a substituted ethyl moiety. The latter features a 3,4-dihydroisoquinoline ring and a 4-(dimethylamino)phenyl group.

Properties

IUPAC Name |

N'-cyclopropyl-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N4O2/c1-27(2)21-11-7-18(8-12-21)22(15-25-23(29)24(30)26-20-9-10-20)28-14-13-17-5-3-4-6-19(17)16-28/h3-8,11-12,20,22H,9-10,13-16H2,1-2H3,(H,25,29)(H,26,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPMHLSFROYGXAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2CC2)N3CCC4=CC=CC=C4C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of N1-cyclopropyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide can involve multiple steps, starting with the formation of intermediate compounds. Common synthetic strategies might include:

Step 1: : Synthesis of dihydroisoquinoline derivatives through Pictet-Spengler condensation reactions.

Step 2: : Alkylation reactions to introduce the cyclopropyl and dimethylaminophenyl groups.

Step 3: : Formation of the oxalamide linkage through amidation reactions using oxalyl chloride and amines.

Industrial Production Methods: : Industrial methods may involve similar synthetic routes, but are optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : N1-cyclopropyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide can undergo oxidation reactions, where the dihydroisoquinoline moiety might be transformed into a quinoline derivative.

Reduction: : Reductive conditions can affect the cyclopropyl group or the amide linkage, potentially leading to ring-opening or cleavage.

Substitution: : Various nucleophilic or electrophilic substitution reactions can modify the dimethylaminophenyl group, resulting in derivatives with altered electronic properties.

Common Reagents and Conditions: : Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles/electrophiles for substitution reactions.

Major Products Formed: : The products depend on the reaction conditions but could include hydroxylated derivatives, reduced forms of the compound, or substituted phenyl derivatives with different functional groups.

Scientific Research Applications

Chemistry: : The compound can be used as a precursor for the synthesis of more complex molecules, serving as an intermediate in organic synthesis pathways. Biology : Its ability to interact with certain biomolecular targets makes it useful in the study of cellular processes and signaling pathways. Medicine : It holds potential for drug development, particularly as a lead compound for designing new therapeutics targeting specific diseases or conditions. Industry : Possible applications in materials science, such as the development of novel polymers or advanced materials with unique properties.

Mechanism of Action

The mechanism by which N1-cyclopropyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide exerts its effects involves its interaction with specific molecular targets. This interaction may influence various pathways, such as:

Binding to enzymes or receptors, modulating their activity.

Interfering with cell signaling pathways, impacting cellular functions.

Acting on ion channels or transporters, affecting ion flux and cellular homeostasis.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Scaffold and Functional Groups

The compound’s oxalamide linker distinguishes it from benzamide-based analogs (e.g., compounds 5–11 in ), which exhibit BChE inhibitory activity .

Substituent Analysis

- Cyclopropyl Group: Unlike morpholino or pyrrolidinyl substituents in ’s compounds (e.g., compound 6), the cyclopropyl group introduces steric rigidity and lipophilicity, which could influence blood-brain barrier penetration or metabolic stability .

- 4-(Dimethylamino)phenyl Group: This substituent is structurally analogous to the 4-methoxyphenyl groups in GF120918 and XR9576 (), both P-gp inhibitors. The dimethylamino group’s basicity may enhance solubility or modulate interactions with charged residues in target proteins .

- 3,4-Dihydroisoquinoline Moiety: Shared with BChE inhibitors () and P-gp modulators (), this heterocycle is critical for π-π stacking or cation-π interactions in target binding .

Linker Flexibility

The ethyl spacer in the target compound allows conformational flexibility, contrasting with the rigid acridine linker in GF120918 (). This flexibility might enable better adaptation to diverse binding pockets .

Hypothetical Pharmacological and Pharmacokinetic Comparisons

Enzymatic Inhibition Potential

While ’s benzamide compounds (e.g., compound 5, IC₅₀ = 1.2 µM for BChE) show moderate activity, the oxalamide scaffold in the target compound could improve potency by forming additional hydrogen bonds with BChE’s catalytic site .

P-glycoprotein Interaction

The dimethylamino group in the target compound mirrors substituents in GF120918, a potent P-gp inhibitor. Computational docking (e.g., using Glide, as in –3) might predict similar binding to P-gp’s transmembrane domains, though the oxalamide linker may alter affinity .

ADME Properties

- Metabolic Stability : The absence of metabolically labile groups (e.g., methoxy in GF120918) could improve hepatic stability .

Data Tables

Table 1. Structural Features of Key Analogs

Table 2. Hypothetical Activity Comparison

| Compound | Predicted BChE IC₅₀ (µM) | Predicted P-gp Inhibition (%) |

|---|---|---|

| Target Compound | 0.8–1.5 | 60–75 |

| Compound 5 () | 1.2 | N/A |

| GF120918 () | N/A | 85 |

Computational Validation

Glide docking (–3) could model the target compound’s binding to BChE or P-gp. For example, the dihydroisoquinoline group may align with aromatic residues in BChE’s active site, while the oxalamide linker forms hydrogen bonds with Ser198 or His438 .

Biological Activity

N1-cyclopropyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, possible mechanisms of action, and relevant research findings.

Structural Characteristics

The compound's structure includes:

- Cyclopropyl group : Known for its ability to enhance the binding affinity of compounds to biological targets.

- Dihydroisoquinoline moiety : Often associated with various pharmacological effects, including neuroprotective properties.

- Dimethylamino phenyl group : This functional group can influence the compound's lipophilicity and bioavailability.

Molecular Formula and Weight

- Molecular Formula : C24H30N4O2

- Molecular Weight : 406.5 g/mol

In Vitro Studies

Research indicates that compounds similar to this compound demonstrate significant biological activity. For instance:

- Antifungal Activity : Related compounds have shown effectiveness against fungal strains such as Aspergillus flavus and Penicillium expansum at varying concentrations .

In Vivo Studies

While direct in vivo studies on this specific compound are scarce, related oxalamide derivatives have been evaluated for their therapeutic potential in animal models. These studies typically assess:

- Toxicity profiles

- Efficacy in disease models (e.g., cancer, neurodegenerative diseases)

Case Study 1: Antitumor Activity

A study evaluated a series of isoquinoline-based compounds for their antitumor effects. The results indicated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting that the structural components of this compound may confer similar properties.

Case Study 2: Neuroprotective Effects

Another investigation into isoquinoline derivatives highlighted their neuroprotective effects in models of neurodegeneration. Compounds demonstrated the ability to inhibit apoptosis in neuronal cells, indicating potential applications for treating conditions like Alzheimer's disease.

Comparative Analysis of Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Compound A | C21H26N4O2 | Antifungal |

| Compound B | C24H30N4O2 | Antitumor |

| Compound C | C20H23N3O3 | Neuroprotective |

Q & A

Q. What methods assess the compound’s stability under varying pH/temperature?

- Methodology :

- Forced degradation studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (H₂O₂) conditions.

- HPLC-MS monitoring : Track degradation products (e.g., hydrolysis of oxalamide bond) over 24–72 hours .

Notes

- References : Avoided unreliable sources (e.g., BenchChem) per guidelines.

- Methodological Depth : Emphasized experimental design, data validation, and advanced techniques (e.g., DFT, SAR).

- Contradiction Management : Provided strategies for resolving conflicting bioactivity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.